Edoxaban - 480449-70-5

Edoxaban

Catalog Number: EVT-267061
CAS Number: 480449-70-5
Molecular Formula: C24H30ClN7O4S
Molecular Weight: 548.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Edoxaban is a potent, highly selective, and orally bioavailable direct factor Xa (FXa) inhibitor. It is classified as a novel oral anticoagulant (NOAC) and plays a significant role in scientific research as a tool for studying coagulation pathways and as a potential therapeutic agent for thromboembolic disorders.

Future Directions
  • Optimization of Dosing Regimens: Further research is needed to refine dosing strategies for Edoxaban in specific patient populations, such as those with renal or hepatic impairment, to maximize efficacy and minimize bleeding risks.

  • Development of Reversal Agents: Research focusing on developing specific reversal agents for Edoxaban is crucial to manage bleeding complications effectively.

  • Exploration of Novel Therapeutic Applications: Investigating the potential of Edoxaban in treating other diseases involving coagulation abnormalities, such as cancer-associated thrombosis or acute coronary syndromes, could lead to novel therapeutic avenues.

  • Personalized Medicine Approaches: Further research into the impact of genetic and environmental factors on Edoxaban response could pave the way for personalized medicine approaches to anticoagulation therapy.

D21-2393

Compound Description: D21-2339 is the major active metabolite of Edoxaban. It exhibits anti-factor Xa activity and contributes to the anticoagulant effect of Edoxaban. []

Relevance: As the primary metabolite of Edoxaban, D21-2393 shares a close structural resemblance and exhibits a comparable mechanism of action. Understanding its pharmacokinetic and pharmacodynamic properties is crucial when evaluating the overall therapeutic effect of Edoxaban, particularly in specific populations like Chinese subjects where its profile was found comparable to Caucasian and Japanese populations. [] Notably, the role of M4, which is likely synonymous with D21-2393, becomes particularly crucial in scenarios like OATP1B1 inhibition where its contribution to the anticoagulation effect alongside Edoxaban cannot be disregarded. []

Warfarin

Compound Description: Warfarin is a commonly used oral anticoagulant that acts as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors. [, , , ]

Relevance: Warfarin serves as a primary comparator to Edoxaban in numerous clinical trials. [, , , , ] Studies directly compare their efficacy and safety in preventing stroke and systemic embolism in patients with atrial fibrillation, revealing Edoxaban's non-inferiority and potentially superior safety profile regarding bleeding risks. [, , , , ] Furthermore, Edoxaban, unlike Warfarin, does not necessitate regular coagulation monitoring, simplifying treatment. []

Dalteparin

Compound Description: Dalteparin is a low molecular weight heparin (LMWH) commonly used for the treatment of venous thromboembolism, especially in cancer-associated cases. []

Rivaroxaban

Compound Description: Rivaroxaban is another oral direct factor Xa inhibitor, similar to Edoxaban, used for preventing stroke and treating venous thromboembolism. [, , , , ]

Relevance: Rivaroxaban is often compared directly to Edoxaban to assess their relative efficacy, safety, and practicality. [, , , ] Both demonstrate similar effectiveness in preventing VTE, but comparative studies suggest a potentially higher bleeding risk associated with Rivaroxaban. [, , ] This difference underscores the importance of individual patient assessments when choosing between these DOACs. []

Apixaban

Compound Description: Apixaban is an oral direct factor Xa inhibitor, akin to Edoxaban, utilized for stroke prevention in patients with non-valvular atrial fibrillation and VTE treatment. [, , , ]

Dabigatran

Compound Description: Dabigatran is a direct thrombin inhibitor, unlike Edoxaban's factor Xa inhibition, prescribed to reduce stroke risk in non-valvular atrial fibrillation and for VTE treatment. [, , ]

Relevance: Dabigatran is often compared to Edoxaban to understand their relative merits and demerits. [, , ] Although both demonstrate efficacy in preventing stroke and treating VTE, they might differ in bleeding risk, with Edoxaban potentially exhibiting a lower risk. [, ]

Enoxaparin

Compound Description: Enoxaparin is a low molecular weight heparin (LMWH) frequently used for VTE prophylaxis, especially post-orthopedic surgery. [, ]

Relevance: Enoxaparin is a standard treatment option for VTE prevention, often compared to Edoxaban in clinical trials. [, ] Research suggests that Edoxaban might offer superior efficacy in preventing VTE following total knee or hip arthroplasty compared to Enoxaparin, with a comparable safety profile. [, ] This positions Edoxaban as a potentially advantageous alternative for VTE prophylaxis in these surgical settings.

Fondaparinux

Compound Description: Fondaparinux is a synthetic pentasaccharide that selectively inhibits Factor Xa. []

Relevance: In a study investigating Edoxaban in patients with severe renal impairment undergoing lower-limb orthopedic surgery, Fondaparinux served as a comparator group for a specific subset of patients (CLCR ≥ 20 to < 30 mL/min). [] This study design suggests that Fondaparinux might be a suitable alternative in this specific patient population where Edoxaban's use is typically contraindicated.

Overview

Edoxaban is an oral anticoagulant that belongs to the class of drugs known as direct oral anticoagulants. It is primarily used to prevent and treat thromboembolic disorders, including deep vein thrombosis, pulmonary embolism, and to reduce the risk of stroke in patients with non-valvular atrial fibrillation. Edoxaban functions by selectively inhibiting factor Xa, a crucial component in the coagulation cascade, thereby preventing the formation of blood clots.

Source

Edoxaban was developed by Daiichi Sankyo and was approved for medical use in several countries, including the United States and European nations, under various brand names such as Lixiana and Savaysa.

Classification

Edoxaban is classified as a direct factor Xa inhibitor. This classification places it alongside other anticoagulants such as apixaban and rivaroxaban, which also target factor Xa but differ in their pharmacokinetic profiles and dosing regimens.

Synthesis Analysis

Methods

The synthesis of edoxaban involves several key steps that utilize various chemical reactions to construct its complex molecular structure. One notable method involves the use of nitriles as solvents during the synthesis process. The synthesis typically includes:

  1. Formation of Key Intermediates: The initial step often involves creating intermediates through reactions such as nucleophilic substitutions or coupling reactions.
  2. Cyclization Reactions: These are crucial for forming the bicyclic structure that characterizes edoxaban.
  3. Purification Steps: Techniques such as crystallization or chromatography are employed to purify the final product and remove impurities.

Technical Details

A specific synthesis method described in patents outlines the use of sodium azide and various organic solvents to achieve high yields with reduced risks associated with hazardous materials. The process emphasizes maintaining specific temperatures and reaction conditions to optimize yields and minimize by-products .

Molecular Structure Analysis

Structure

The molecular formula of edoxaban is C20\text{20}H22\text{22}ClN7\text{7}O4\text{4}S, with a molecular weight of approximately 558.93 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its pharmacological activity.

Data

The three-dimensional structure of edoxaban can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformational flexibility and binding interactions with factor Xa.

Chemical Reactions Analysis

Reactions

Edoxaban undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: Essential for forming carbon-nitrogen bonds.
  • Oxidation-Reduction Reactions: These may occur during intermediate transformations.
  • Cyclization Reactions: Critical for constructing the bicyclic core of the molecule.

Technical Details

The reaction conditions are carefully controlled, often involving temperature regulation and specific solvent systems to ensure high selectivity and yield. For example, reactions may be carried out at low temperatures (-5 to 0 °C) to stabilize intermediates .

Mechanism of Action

Process

Edoxaban exerts its anticoagulant effect by specifically inhibiting factor Xa in both intrinsic and extrinsic pathways of coagulation. By blocking this enzyme, edoxaban prevents the conversion of prothrombin to thrombin, which is essential for fibrin formation and clot development.

Data

Studies have shown that edoxaban has a rapid onset of action, reaching peak plasma concentrations within 1 to 2 hours after oral administration. Its bioavailability is approximately 62%, with a half-life ranging from 10 to 14 hours, allowing for once-daily dosing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Edoxaban typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Relevant data indicates that edoxaban is sensitive to storage conditions, requiring careful handling during transport and analysis .

Applications

Scientific Uses

Edoxaban is primarily utilized in clinical settings for:

  • Thrombosis Prevention: It is used in patients undergoing orthopedic surgeries or those with atrial fibrillation to prevent thromboembolic events.
  • Research Applications: Studies involving edoxaban contribute to understanding anticoagulant mechanisms, drug interactions, and patient-specific responses based on genetic factors.

Properties

CAS Number

480449-70-5

Product Name

Edoxaban

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide

Molecular Formula

C24H30ClN7O4S

Molecular Weight

548.1 g/mol

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1

InChI Key

HGVDHZBSSITLCT-JLJPHGGASA-N

SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C

Solubility

In water, 93.29 mg/L at 25 °C (est)

Synonyms

DU-176
DU-176b
edoxaban
edoxaban tosylate
N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7- tetrahydro(1,3)thiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)oxamide
N-(5-chloropyridin-2-yl)-N'-((1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridine-2-carboxamido)cyclohexyl)ethanediamide p-toluenesulfonate monohydrate
Savaysa

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.